molecular formula C19H24N2O5S2 B2399083 methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 896615-12-6

methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2399083
CAS RN: 896615-12-6
M. Wt: 424.53
InChI Key: FBLZLMKOUYHBKZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and an amide group, which is a carbonyl (C=O) group attached to a nitrogen atom. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring and the amide group would likely have a significant impact on the compound’s three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might make the compound more soluble in polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Ghorab et al. (2017) synthesized a series of compounds, including analogs related to "methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate", demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The compounds exhibited higher activity compared to reference drugs, indicating potential for developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Unique Properties and Applications

  • Nakayama et al. (1998) explored the synthesis and unique properties of compounds involving diethylamino groups, similar to the diethylsulfamoyl group in the target molecule. Their work on hexaselenacyclooctane derivatives showcases the potential for developing materials with novel electrochemical properties, which could be relevant for applications in electronics or catalysis (Nakayama, Akiyama, Sugihara, & Nishio, 1998).

Bioactive Thiophene Derivatives

  • Research by Vasu et al. (2003) on thiophene-3-carboxamide derivatives, which share structural similarities with the query compound, revealed antibacterial and antifungal activities. These findings suggest that modifications on the thiophene moiety, as seen in the query compound, could enhance bioactivity, presenting opportunities for pharmaceutical development (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).

Catalysis and Green Chemistry

  • Dhakshinamoorthy, Álvaro, and García (2010) demonstrated the use of metal organic frameworks (MOFs) for the selective N-methylation of aromatic primary amines with dimethyl carbonate, highlighting the compound's potential in catalysis and sustainable chemical processes. The study's focus on using green methylating agents and producing minimal by-products aligns with environmental sustainability goals, indicating that similar compounds could be utilized in greener catalytic processes (Dhakshinamoorthy, Álvaro, & García, 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being used as a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S2/c1-6-21(7-2)28(24,25)15-10-8-14(9-11-15)17(22)20-18-16(19(23)26-5)12(3)13(4)27-18/h8-11H,6-7H2,1-5H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLZLMKOUYHBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

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